![molecular formula C20H23ClN2O3 B214817 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B214817.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide, commonly known as R428, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) family, specifically targeting AXL and MerTK. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, fibrosis, and infectious diseases.
Wirkmechanismus
R428 works by selectively inhibiting the AXL and MerTK receptors, which are overexpressed in various diseases. These receptors play a crucial role in cell survival, proliferation, and migration. By blocking these receptors, R428 prevents the activation of downstream signaling pathways, leading to the inhibition of tumor growth, fibrosis, and viral infections.
Biochemical and Physiological Effects:
R428 has been shown to have a wide range of biochemical and physiological effects in various diseases. In cancer, R428 inhibits tumor growth, angiogenesis, and metastasis by blocking the AXL and MerTK signaling pathways. In fibrosis, R428 reduces collagen deposition and improves lung function by inhibiting the AXL receptor. In infectious diseases, R428 enhances the immune response against viral infections by blocking the AXL receptor.
Vorteile Und Einschränkungen Für Laborexperimente
R428 has several advantages for lab experiments, including its high purity, stability, and specificity for AXL and MerTK receptors. However, one limitation of R428 is its low solubility in water, which can make it challenging to work with in certain experiments. Additionally, R428 has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of R428. One potential area of focus is the optimization of the synthesis method to increase yield and purity. Another potential direction is the development of more potent and selective inhibitors of AXL and MerTK receptors. Additionally, further studies are needed to investigate the potential therapeutic applications of R428 in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, R428 is a promising small molecule inhibitor of the AXL and MerTK receptors, with potential therapeutic applications in various diseases, including cancer, fibrosis, and infectious diseases. The synthesis method of R428 has been optimized for high yield and purity, making it a suitable candidate for clinical trials. Further research is needed to investigate the potential therapeutic applications of R428 in other diseases and to optimize its effectiveness in lab experiments.
Synthesemethoden
The synthesis of R428 involves a multistep process starting from 2,4-dimethylphenol and 3-chloro-4-(4-morpholinyl)aniline. The reaction proceeds via the formation of an intermediate product, which is then coupled with 2-(2,4-dimethylphenoxy)acetyl chloride to yield the final product, R428. The synthesis of R428 has been optimized for high yield and purity, making it a suitable candidate for clinical trials.
Wissenschaftliche Forschungsanwendungen
R428 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, R428 has been shown to inhibit tumor growth and metastasis by blocking the AXL and MerTK signaling pathways. In fibrosis, R428 has been demonstrated to reduce collagen deposition and improve lung function in animal models of pulmonary fibrosis. In infectious diseases, R428 has been shown to enhance the immune response against viral infections by blocking the AXL receptor.
Eigenschaften
Produktname |
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide |
|---|---|
Molekularformel |
C20H23ClN2O3 |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-3-6-19(15(2)11-14)26-13-20(24)22-16-4-5-18(17(21)12-16)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
CKUMRLMWDYOGJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214735.png)
![3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B214737.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide](/img/structure/B214752.png)
![4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B214755.png)
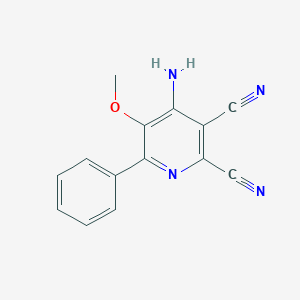
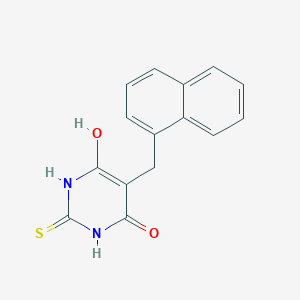
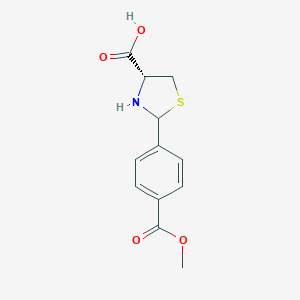
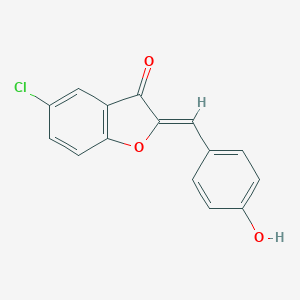
![Methyl 5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B214765.png)
![1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B214767.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one](/img/structure/B214771.png)
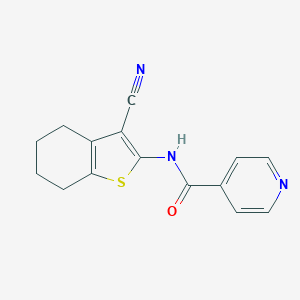
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B214775.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B214776.png)